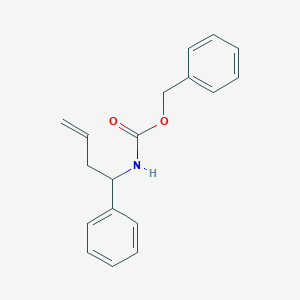

benzyl N-(1-phenylbut-3-en-1-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl N-(1-phenylbut-3-en-1-yl)carbamate is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . It is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of benzyl N-(1-phenylbut-3-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-phenylbut-3-en-1-yl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The carbamate group undergoes nucleophilic attack under strongly basic conditions. For example:

-

Reaction with Tosyl Isocyanate :

Treatment with n-BuLi at -78°C in diethyl ether generates a lithium amide intermediate, which reacts with tosyl isocyanate to form a tosylcarbamoyl derivative .

Conditions :

Palladium-Catalyzed Carboamination

The alkenyl moiety participates in Pd-catalyzed cyclization to form nitrogen heterocycles:

-

Formation of Pyrrolidines :

Using Pd₂(dba)₃ and JohnPhos ligand, the compound undergoes syn-aminopalladation followed by reductive elimination to yield 2,5-disubstituted pyrrolidines .

Key Parameters :Catalyst System Base Temperature Yield (%) Diastereoselectivity (dr) Pd₂(dba)₃/JohnPhos NaOt-Bu 100°C 66 >20:1 Pd₂(dba)₃/DPE-Phos Cs₂CO₃ 80°C 69 >20:1 Mechanism :

Photoredox-Catalyzed Functionalization

Under visible-light irradiation, the compound participates in radical-mediated couplings:

-

Styryl Group Introduction :

Using 4CzIPN as a photocatalyst and Cs₂CO₃ as a base, the alkenyl chain undergoes coupling with aryl sulfones to form styryl derivatives .

Conditions :

Comparative Analysis of Reaction Pathways

| Reaction Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Addition | Mild conditions, functional group tolerance | High selectivity for carbamate C=O | Requires cryogenic temperatures |

| Pd-Catalyzed Carboamination | Atom-economical, stereoselective | Access to complex heterocycles | Sensitive to ligand and base |

| Photoredox Catalysis | Radical intermediates, broad scope | Compatible with diverse substrates | Long reaction times |

Mechanistic Insights

-

Syn-Insertion in Carboamination : Stereochemical outcomes are dictated by the boat-like transition state during syn-aminopalladation, favoring cis-2,5-disubstituted products .

-

Radical Pathways : Photoredox reactions likely proceed via single-electron transfer (SET) to generate alkenyl radicals, which couple with aryl sulfones .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Benzyl N-(1-phenylbut-3-en-1-yl)carbamate serves as an important building block in organic synthesis. Its ability to undergo various transformations allows chemists to create complex molecules efficiently.

Case Study: Synthesis of Antidepressants

A notable application is in the synthesis of antidepressants, where this compound can be utilized as an intermediate. For instance, it has been used in the enantioselective synthesis of 1-amino aryl tetraline compounds, which are derivatives of sertraline and tametraline, both of which are known antidepressants. The process involves nucleophilic enamine catalysis, leading to high yields and optical purities greater than 95% .

Pharmaceutical Applications

The compound has shown promise in pharmaceutical applications due to its structural characteristics that allow for modifications leading to enhanced biological activity.

Case Study: Synthesis of Enantiomerically Enriched Compounds

Research indicates that this compound can be transformed into enantiomerically enriched aminoacetal precursors. These precursors are crucial for synthesizing azabicyclic products, which have potential therapeutic applications . The ability to achieve high enantiomeric excess (up to 99%) makes this compound particularly valuable in drug development.

Rearrangement Reactions

This compound can participate in rearrangement reactions that lead to new carbamate derivatives. Such transformations are essential for developing novel compounds with unique properties.

Data Table: Rearrangement Yields

| Reaction Type | Starting Material | Rearranged Product | Yield (%) |

|---|---|---|---|

| Sigmatropic Rearrangement | Benzyl (1-(4-methoxyphenyl)allyl)carbamate | Linear carbamate (E-stereochemistry) | 73 |

| Carbamoylation | This compound | New carbamate derivative | 63 |

These rearrangements demonstrate the versatility of this compound as a precursor for generating diverse chemical entities .

Photoredox Catalysis

Recent studies have explored the use of this compound in photoredox catalysis, which is a cutting-edge area in organic chemistry that utilizes light to drive chemical reactions.

Case Study: Alkylation of Enamides

In one study, this compound was successfully employed in the photoredox-catalyzed stereoselective alkylation of enamides, yielding products with high selectivity . This application highlights the compound's potential for creating complex molecular architectures under mild conditions.

Wirkmechanismus

The mechanism of action of benzyl N-(1-phenylbut-3-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Benzyl N-(1-phenylbut-3-en-1-yl)carbamate can be compared with other similar compounds, such as benzyl carbamate and N-phenylbut-3-en-1-yl carbamate. While these compounds share some structural similarities, this compound is unique due to its specific substitution pattern and the presence of both benzyl and phenylbutenyl groups. This uniqueness contributes to its distinct chemical and biological properties .

Biologische Aktivität

Benzyl N-(1-phenylbut-3-en-1-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a carbamate functional group, which is known for its diverse biological activities. The compound can be synthesized through various methods, including enantioselective hydrogenation and other organic transformations, which allow for the modification of its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an enzyme inhibitor and its effects on various biological systems.

Enzyme Inhibition

One area of research has investigated the compound's role as an inhibitor of specific enzymes related to the endocannabinoid system. For instance, it has been shown to modulate the activity of diacylglycerol lipases (DAGLs), which are critical in the biosynthesis of endocannabinoids. The inhibition potency was measured using pIC50 values, indicating the concentration required to inhibit 50% of enzyme activity.

| Compound | pIC50 Value | Target Enzyme |

|---|---|---|

| This compound | 9.1 ± 0.1 | DAGLα |

| Control Compound | 7.4 ± 0.1 | DAGLβ |

This data suggests that this compound is a potent inhibitor of DAGLα, with significantly higher activity compared to other compounds tested.

Antiviral Activity

In addition to enzyme inhibition, the compound has shown promise in antiviral applications. A study on related vinyl compounds demonstrated that they could inhibit viral proteases effectively, suggesting a potential pathway for this compound in antiviral therapy.

| Activity Type | IC50 (nM) | EC50 (nM) |

|---|---|---|

| Viral Protease Inhibition | 60 | 40 |

These findings indicate that this compound may possess antiviral properties, particularly against viruses that rely on cysteine proteases for replication.

Case Studies

Case Study 1: Enzyme Modulation in CNS

A study focused on the central nervous system (CNS) highlighted the compound's ability to modulate endocannabinoid levels by inhibiting DAGLα. This modulation could have therapeutic implications for conditions like anxiety and chronic pain.

Case Study 2: Antiviral Efficacy

Another investigation evaluated the compound's efficacy against Chikungunya virus (CHIKV). The results showed that it effectively reduced viral replication in human fibroblast cells, indicating its potential as a therapeutic agent against viral infections.

Eigenschaften

IUPAC Name |

benzyl N-(1-phenylbut-3-enyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-9-17(16-12-7-4-8-13-16)19-18(20)21-14-15-10-5-3-6-11-15/h2-8,10-13,17H,1,9,14H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSDEVWSSMKYKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.